molecular formula C4H8OS B082341 1-Methylthio-2-propanone CAS No. 14109-72-9

1-Methylthio-2-propanone

Cat. No.: B082341
CAS No.: 14109-72-9
M. Wt: 104.17 g/mol
InChI Key: UKFADLGENFFWHR-UHFFFAOYSA-N
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Description

It is a colorless to pale yellow liquid with a characteristic odor reminiscent of melon . This compound is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields[2][2].

Mechanism of Action

Target of Action

1-Methylthio-2-propanone, also known as methylthioacetone, is an organosulfur compound . It is widely utilized in chemical research due to its reactivity and potential as a building block in organic synthesis . The primary targets of this compound are the molecules or structures it interacts with during these synthesis reactions.

Mode of Action

The mode of action of this compound is primarily through its involvement in various organic synthesis reactions. It serves as a precursor in reactions such as nucleophilic addition and substitution . Its unique structure makes it valuable for studying reaction mechanisms and kinetics, particularly in the context of sulfur chemistry .

Result of Action

The result of this compound’s action is the formation of more complex sulfur-containing compounds . These compounds can then participate in further reactions, leading to the synthesis of a wide range of organic molecules.

Biochemical Analysis

Biochemical Properties

It is known that it can participate in various biochemical reactions due to its reactivity . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules

Metabolic Pathways

It is known that it can participate in various biochemical reactions , but the specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be identified.

Preparation Methods

1-Methylthio-2-propanone can be synthesized through various methods:

    Synthetic Routes: One common method involves the reaction of acetone with carbon disulfide in the presence of a base, followed by methylation[][2]. The reaction conditions typically include a temperature range of 0-50°C and a reaction time of 1-2 hours.

    Industrial Production: Industrially, this compound is produced by the reaction of acetone with methyl mercaptan in the presence of a catalyst[][2]. This method is preferred due to its higher yield and cost-effectiveness.

Chemical Reactions Analysis

1-Methylthio-2-propanone undergoes various chemical reactions:

    Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids[][2].

    Reduction: Reduction of this compound can yield the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride[][2].

    Substitution: It can undergo nucleophilic substitution reactions where the methylthio group is replaced by other nucleophiles such as halides or amines[][2].

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives[2][2].

Scientific Research Applications

1-Methylthio-2-propanone has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex sulfur-containing compounds[][2].

    Biology: It is used in the study of enzyme mechanisms and protein interactions involving sulfur-containing groups[][2].

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of sulfur-containing pharmaceuticals[][2].

    Industry: It is used in the production of agrochemicals and dyestuffs[][2].

Comparison with Similar Compounds

1-Methylthio-2-propanone can be compared with other similar compounds such as:

    Methylthioacetone: Similar in structure but differs in the position of the sulfur atom.

    Methylsulfanylpropan-2-one: Another sulfur-containing ketone with similar reactivity[][2].

The uniqueness of this compound lies in its specific reactivity and applications in various fields, making it a valuable compound in organic synthesis and industrial applications[2][2].

Properties

IUPAC Name

1-methylsulfanylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c1-4(5)3-6-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFADLGENFFWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161572
Record name 1-Methylthio-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid with odour of melon
Record name 1-Methylthio-2-propanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/518/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

35.00 to 40.00 °C. @ 15.00 mm Hg
Record name (Methylthio)acetone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040170
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, very slightly soluble in water; soluble in alcohols and oils
Record name (Methylthio)acetone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040170
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1-Methylthio-2-propanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/518/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.967-0.973
Record name 1-Methylthio-2-propanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/518/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

14109-72-9
Record name 1-(Methylthio)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14109-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylthio-2-propanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014109729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylthio-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYLTHIO-2-PROPANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6V0DW7BQA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (Methylthio)acetone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040170
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key spectroscopic characteristics of 1-Methylthio-2-propanone?

A: The structure of this compound was confirmed using several spectroscopic methods [, ]:

    Q2: How is this compound synthesized?

    A: The synthesis of this compound involves a reaction between chloroacetone and methyl mercaptan in the presence of sodium hydroxide [].

    • This reaction yielded 66.4% of the target compound, with the yield calculated based on the initial amount of chloroacetone [].

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